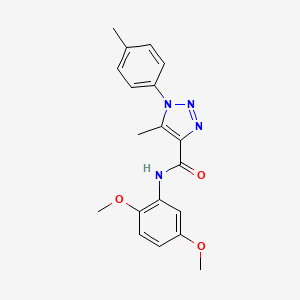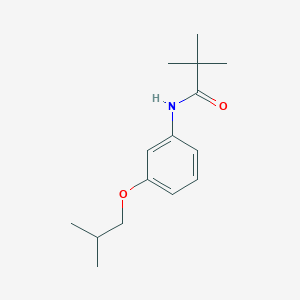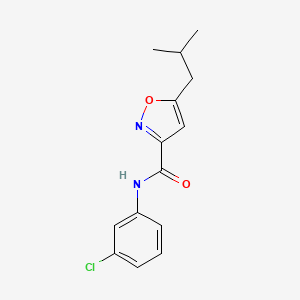![molecular formula C11H13Cl2NO3S B4614402 4-[(2,6-dichlorobenzyl)sulfonyl]morpholine](/img/structure/B4614402.png)
4-[(2,6-dichlorobenzyl)sulfonyl]morpholine
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of derivatives similar to "4-[(2,6-dichlorobenzyl)sulfonyl]morpholine" involves various chemical routes. For instance, the synthesis of 6-morpholino and 6-amino-9-sulfonylpurine derivatives demonstrates a method involving the condensation reaction followed by substitution, showcasing the complexity and versatility in synthesizing sulfonylmorpholine derivatives (Matić et al., 2021).
Molecular Structure Analysis
The structural analysis of morpholine derivatives, such as the determination of molecular conformation and stability, is crucial. DFT calculations have been utilized to investigate tautomeric features and stability trends among sulfonylpurine derivatives, highlighting the importance of electron-donating substituents for synthesis efficiency and product stability (Matić et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving "4-[(2,6-dichlorobenzyl)sulfonyl]morpholine" and its analogs often include sulfonylation and interaction with various chemical groups. The reactivity of these compounds under different conditions can lead to a wide range of biological activities, as seen in the synthesis of sulfonamides and carbamates of morpholinoaniline derivatives (Janakiramudu et al., 2017).
Physical Properties Analysis
The physical properties of sulfonylmorpholine derivatives are influenced by their molecular structure. Techniques such as IR, NMR, and mass spectrometry are employed to elucidate these properties, providing insight into their stability, conformation, and potential applications (Janakiramudu et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological systems, are key to understanding the potential applications of "4-[(2,6-dichlorobenzyl)sulfonyl]morpholine". Studies on compounds like sulfonamide and carbamate derivatives of morpholinoaniline reveal their antimicrobial potency and offer insights into their chemical behavior and interaction mechanisms (Janakiramudu et al., 2017).
Applications De Recherche Scientifique
Antimicrobial and Modulating Activity
4-[(2,6-dichlorobenzyl)sulfonyl]morpholine, belonging to the sulfonamides class with a morpholine group, demonstrates antimicrobial properties. A study revealed its modulating activity against multi-resistant strains of bacteria and fungi, such as Staphylococcus aureus, Escherichia coli, and Candida species, enhancing the effectiveness of certain antibiotics (Oliveira et al., 2015).
Synthesis and Antimicrobial Potency
The synthesis of 4-[(2,6-dichlorobenzyl)sulfonyl]morpholine derivatives and their antimicrobial activity has been explored, showing promising results against various bacterial and fungal strains. These studies highlight its potential in developing new antimicrobial agents (Janakiramudu et al., 2017).
Enzyme Inhibition
Research into aromatic sulfonamide inhibitors of carbonic anhydrases has identified compounds with significant inhibitory effects, suggesting applications in medical treatments targeting specific isoenzymes for therapeutic effects (Supuran et al., 2013).
Chemical Synthesis and Drug Development
The compound's role in chemical syntheses, such as in the development of antidepressant drugs through efficient methodology using sulfinamides, underscores its utility in pharmaceutical manufacturing (Fritz et al., 2011).
Ionic Liquids and Biodegradability
4-[(2,6-dichlorobenzyl)sulfonyl]morpholine-based ionic liquids have been synthesized, with investigations into their physicochemical properties, cytotoxicity, and biodegradability. This research provides insights into the environmental impact and potential applications of such compounds in green chemistry (Pernak et al., 2011).
Propriétés
IUPAC Name |
4-[(2,6-dichlorophenyl)methylsulfonyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3S/c12-10-2-1-3-11(13)9(10)8-18(15,16)14-4-6-17-7-5-14/h1-3H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBKGJXBDZCAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4614319.png)

![5-(4-methoxybenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B4614325.png)
![ethyl 5-(4-chlorophenyl)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4614333.png)
![methyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4614349.png)
![4-propoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4614364.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4614369.png)
![ethyl 5-acetyl-4-methyl-2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4614372.png)
![N-(3-chloro-4-fluorophenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4614388.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4614409.png)
![N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4614410.png)


![N-{5-[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4614424.png)